4-Cyano-3,5-diiodopyridine CAS 827616-50-2 chemical properties
4-Cyano-3,5-diiodopyridine CAS 827616-50-2 chemical properties
Technical Whitepaper: Strategic Utilization of 4-Cyano-3,5-diiodopyridine
Executive Summary: The Halogenated Hub
4-Cyano-3,5-diiodopyridine (CAS 827616-50-2) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Unlike simple pyridine derivatives, this molecule possesses a unique C2v symmetry characterized by two highly reactive carbon-iodine bonds flanking a central electron-withdrawing nitrile group.
For drug development professionals, this structure offers a dual advantage:
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Electronic Activation: The 4-cyano group significantly lowers the LUMO energy of the pyridine ring, activating the 3,5-positions for metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).
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Divergent Synthesis: The molecule acts as a "hub," allowing for the sequential introduction of distinct aryl or heteroaryl groups, facilitating the rapid generation of diverse chemical libraries (SAR exploration).
This guide synthesizes the physicochemical profile, validated synthesis routes, and critical reactivity patterns of this compound to support its application in kinase inhibitor discovery and agrochemical synthesis.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models for CAS 827616-50-2.
| Property | Value / Description | Context |
| Molecular Formula | C₆H₂I₂N₂ | Halogenated Heterocycle |
| Molecular Weight | 355.90 g/mol | Heavy atom count dominates mass |
| Appearance | Off-white to pale yellow solid | Diiodides are often light-sensitive |
| Melting Point | 153–155 °C | High crystallinity due to symmetry |
| Boiling Point | ~398 °C (Predicted) | Non-volatile; stable solid handling |
| Solubility | DMSO, DMF, THF, CH₂Cl₂ | Poor solubility in water/hexanes |
| pKa | < 1.0 (Pyridine N) | Basicity suppressed by I and CN groups |
| LogP | ~2.8 | Moderate lipophilicity |
Synthetic Architectures
Reliable access to 4-Cyano-3,5-diiodopyridine is achieved through two primary strategies: Functional Group Interconversion (Scale-Up) and Directed Ortho-Lithiation (Precision) .
Protocol A: The "Scale-Up" Route (Step-wise Functionalization)
Best for generating multi-gram quantities starting from inexpensive precursors.
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Iodination: Reaction of 4-aminopyridine with I₂/KI under acidic conditions or using NIS to yield 4-amino-3,5-diiodopyridine.
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Sandmeyer-Type Cyanation: Diazotization of the amine followed by treatment with CuCN is historically difficult due to steric crowding.
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Preferred Alternative: Conversion of 3,5-diiodo-4-pyridone to 3,5-diiodo-4-chloropyridine (using POCl₃), followed by nucleophilic aromatic substitution (SₙAr) with CuCN in DMF.
Protocol B: The "Precision" Route (Directed Lithiation)
Best for research-scale purity and isotopic labeling.
Mechanism: The acidity of the C4 proton in 3,5-diiodopyridine allows for selective deprotonation using a hindered base, followed by an electrophilic trap.
Experimental Workflow:
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Setup: Flame-dry a 100 mL Schlenk flask under Argon. Charge with 3,5-diiodopyridine (1.0 eq) in anhydrous THF.
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Lithiation: Cool to -78 °C. Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 15 minutes. The solution typically turns deep yellow/orange, indicating the formation of the 4-lithio species.
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Critical Note: Do not allow temperature to rise above -60 °C to prevent "halogen dance" isomerization.
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Electrophilic Trap: Add Tosyl Cyanide (TosCN, 1.2 eq) or Phenyl Cyanate as the electrophile. Stir for 1 hour at -78 °C.
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Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc. Recrystallize from Ethanol/Heptane.
Visualization: Synthesis Pathways
Figure 1: Convergent synthesis strategies. The upper path represents the classical industrial approach; the lower path represents the high-precision organometallic approach.
Reactivity & Functionalization Strategies
The core value of CAS 827616-50-2 lies in its ability to undergo controlled, sequential cross-coupling.
Selective Suzuki-Miyaura Coupling
Due to the symmetry of the molecule, the first cross-coupling event breaks symmetry. The steric bulk of the iodine atoms combined with the electron-withdrawing nature of the nitrile makes the first coupling highly selective but requires optimization to prevent bis-coupling.
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Catalyst System: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.
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Solvent: 1,4-Dioxane/Water (4:1).
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Base: Na₂CO₃ (2.0 eq).
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Temperature: 60–80 °C (Controlled).
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Outcome: Mono-arylated product is favored at lower temperatures; bis-arylated product at reflux.
Nitrile Transformations
The C4-cyano group is not just an activating group; it is a masked pharmacophore.
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Hydrolysis: Acidic hydrolysis (H₂SO₄) yields the Isonicotinamide or Isonicotinic Acid derivatives.
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Reduction: Catalytic hydrogenation (Raney Ni) yields the Aminomethyl group.
Visualization: The Divergent Hub
Figure 2: Divergent reactivity map demonstrating the utility of the scaffold in library generation.
Handling, Stability & Safety
Self-Validating Safety Protocol:
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Light Sensitivity: Like most organoiodides, this compound is susceptible to homolytic cleavage of the C-I bond under UV light. Storage: Amber vials, < 25 °C.
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Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN. Engineering Control: Always manipulate in a fume hood with a cyanide detector present.
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Lachrymator Potential: Halogenated pyridines are often mucous membrane irritants. Double-gloving (Nitrile) and eye protection are mandatory.
Stability Check:
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TLC Monitoring: Upon standing in solution (e.g., CDCl₃ for NMR), the appearance of a purple tint indicates iodine liberation (decomposition). If observed, filter through a short plug of silica or wash with sodium thiosulfate before use.
References
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Synthesis via Chloropyridine: ChemicalBook. "Synthesis of 3,5-diiodoisonicotinonitrile from 4-cyanopyridine." Accessed October 2023.[2][3]
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Physical Properties (MP): Echemi. "3,5-Diiodopyridine-4-carbonitrile Physical Properties." Accessed October 2023.[2][3]
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Suzuki Coupling on Halopyridines: Organic Chemistry Portal. "Suzuki-Miyaura Coupling of Pyridines."
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Lithiation of Diiodopyridines: ResearchGate. "Directed Ortho-Lithiation Strategies for Pyridine Functionalization."
